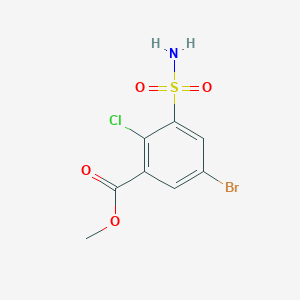
Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate
Übersicht
Beschreibung
“Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate” is a chemical compound with the molecular formula C8H7BrClNO4S . It has a molecular weight of 328.57 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate” is represented by the formula C8H7BrClNO4S . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S).Wissenschaftliche Forschungsanwendungen
α-Glucosidase and α-Amylase Inhibition
This compound has been studied for its potential as an inhibitor of α-glucosidase and α-amylase enzymes . These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type II diabetes mellitus (T2DM). By preventing the breakdown of carbohydrates, these inhibitors can reduce post-prandial hyperglycemia, a condition characterized by elevated blood glucose levels following a meal.
Anti-inflammatory Activity
The derivatives of Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate have shown potential anti-inflammatory activity . This is particularly relevant in the context of chronic diseases like T2DM, where inflammation plays a significant role. The compound’s ability to modulate inflammatory responses could be beneficial in developing treatments for various inflammatory conditions.
Pharmacokinetics Simulation
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion—of a compound is crucial for drug development . Simulations can predict how the compound behaves in the body, which helps in designing more effective and safer drugs.
Molecular Docking Studies
Molecular docking studies have been performed with this compound to predict its binding modes within the active sites of α-glucosidase and α-amylase . This computational approach helps in understanding how the compound interacts with the target enzymes, providing insights into its inhibitory potency and specificity.
Cytotoxicity Evaluation
Evaluating the cytotoxicity of a compound is essential to ensure its safety for therapeutic use . The compound has been tested against Raw-264.7 macrophage cells to assess its toxicity compared to standard drugs like curcumin. A low cytotoxicity profile is desirable for a potential drug candidate.
Toll-like Receptor Binding
The compound has also been docked into the Toll-like receptor-myeloid differentiation factor 2 (TLR4-MD2) active sites to determine its binding energies . This receptor is involved in the innate immune response, and its modulation could have implications in treating diseases where the immune response is a factor.
Safety and Hazards
Wirkmechanismus
Target of Action
As a sulfonamide, it might act on bacterial enzymes like dihydropteroate synthase, inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and multiplication .Mode of Action
The compound could potentially bind to the enzyme’s active site, preventing the normal substrate from binding and the reaction from proceeding .Biochemical Pathways
The compound might interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize DNA, RNA, and proteins .Pharmacokinetics
The ADME properties of this compound are not readily available. However, as a sulfonamide, it might be well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .Result of Action
The potential inhibition of bacterial growth and multiplication could be the primary result of the compound’s action .Action Environment
Factors such as pH, temperature, and presence of other compounds could influence the compound’s action, efficacy, and stability .Eigenschaften
IUPAC Name |
methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKZGDUTJPSIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



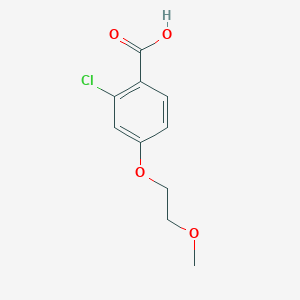
![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)
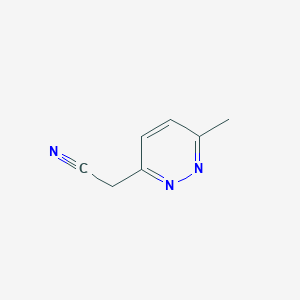
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)
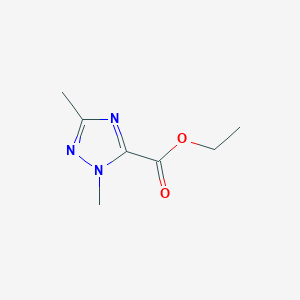
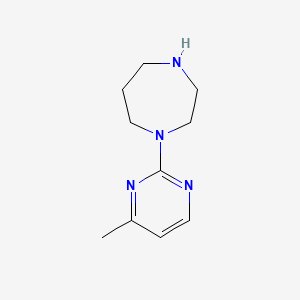


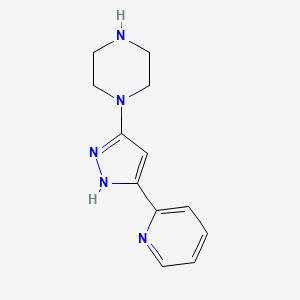
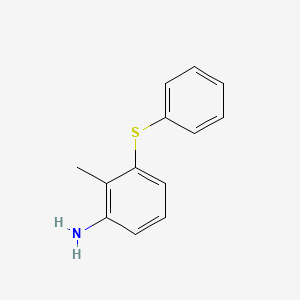

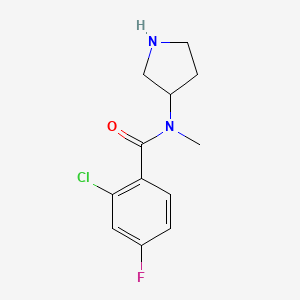
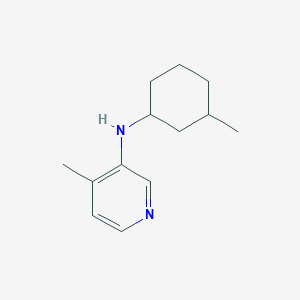
![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)